molecular formula C33H36N2O4 B11620862 1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11620862
M. Wt: 524.6 g/mol
InChI Key: VMMHRLAQOLUHGZ-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes tert-butylphenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]aceto hydrazide
  • 4-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Uniqueness

1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butylphenyl and dimethoxyphenyl groups, along with the diazepin core, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H36N2O4

Molecular Weight

524.6 g/mol

IUPAC Name

5-acetyl-9-(4-tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H36N2O4/c1-20(36)35-27-10-8-7-9-25(27)34-26-17-23(21-11-14-24(15-12-21)33(2,3)4)18-28(37)31(26)32(35)22-13-16-29(38-5)30(19-22)39-6/h7-16,19,23,32,34H,17-18H2,1-6H3

InChI Key

VMMHRLAQOLUHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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